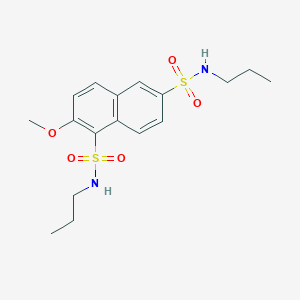
2-methoxy-1-N,6-N-dipropylnaphthalene-1,6-disulfonamide
Overview
Description
2-Methoxy-N,N’-dipropyl-1,6-naphthalenedisulfonamide is an organic compound that belongs to the class of naphthalenedisulfonamides This compound is characterized by the presence of two sulfonamide groups attached to a naphthalene ring, with methoxy and dipropyl substituents
Preparation Methods
The synthesis of 2-methoxy-N,N’-dipropyl-1,6-naphthalenedisulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, such as 2-methoxynaphthalene.
Sulfonation: The naphthalene derivative undergoes sulfonation to introduce sulfonic acid groups at the desired positions on the naphthalene ring.
Amidation: The sulfonic acid groups are then converted to sulfonamide groups through a reaction with dipropylamine under appropriate conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
2-Methoxy-N,N’-dipropyl-1,6-naphthalenedisulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The sulfonamide groups can be reduced to amines under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or sulfonamide groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methoxy-N,N’-dipropyl-1,6-naphthalenedisulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N,N’-dipropyl-1,6-naphthalenedisulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide groups can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The methoxy and dipropyl substituents may also play a role in modulating the compound’s activity and selectivity.
Comparison with Similar Compounds
2-Methoxy-N,N’-dipropyl-1,6-naphthalenedisulfonamide can be compared with other similar compounds, such as:
2-Methoxy-N,N’-diphenyl-1,6-naphthalenedisulfonamide: This compound has phenyl groups instead of dipropyl groups, which may affect its chemical and biological properties.
6-Methoxy-N,N-dipropyl-2-naphthalenesulfonamide: The position of the methoxy and sulfonamide groups is different, leading to variations in reactivity and applications.
2-Methoxy-1-naphthaleneboronic acid: This compound has a boronic acid group instead of sulfonamide groups, which significantly alters its chemical behavior and uses.
Properties
IUPAC Name |
2-methoxy-1-N,6-N-dipropylnaphthalene-1,6-disulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S2/c1-4-10-18-25(20,21)14-7-8-15-13(12-14)6-9-16(24-3)17(15)26(22,23)19-11-5-2/h6-9,12,18-19H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHLYOCYTNJOCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC2=C(C=C1)C(=C(C=C2)OC)S(=O)(=O)NCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















